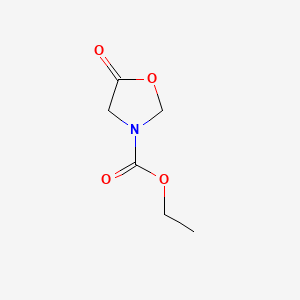
5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE is a heterocyclic compound featuring a pyrazolone core substituted with a bromophenyl group at the 5-position and a methyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the desired pyrazolone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the bromophenyl group or the pyrazolone ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
科学的研究の応用
5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
作用機序
The mechanism of action of 5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The bromophenyl group and the pyrazolone ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a pyrazolone ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This pyrazoline derivative has similar structural features and is studied for its neurotoxic potentials.
Uniqueness
5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a pyrazolone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
160377-46-8 |
|---|---|
分子式 |
C10H9BrN2O |
分子量 |
253.099 |
IUPAC名 |
5-(4-bromophenyl)-2-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H9BrN2O/c1-13-10(14)6-9(12-13)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
InChIキー |
BUYWLCHXCIPFJV-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(=N1)C2=CC=C(C=C2)Br |
同義語 |
5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)methanamine](/img/structure/B574017.png)
![(6R,7S)-7-amino-3-cyano-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574019.png)
![3-{(E)-[(2-Cyanohydrazino)methylene]amino}benzoic acid](/img/structure/B574020.png)

